N-phenyl-1H-1,2,3-benzotriazole-1-carboxamide
CAS No.: 86298-24-0
Cat. No.: VC16033781
Molecular Formula: C13H10N4O
Molecular Weight: 238.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 86298-24-0 |
---|---|
Molecular Formula | C13H10N4O |
Molecular Weight | 238.24 g/mol |
IUPAC Name | N-phenylbenzotriazole-1-carboxamide |
Standard InChI | InChI=1S/C13H10N4O/c18-13(14-10-6-2-1-3-7-10)17-12-9-5-4-8-11(12)15-16-17/h1-9H,(H,14,18) |
Standard InChI Key | ZSQPWIRBCUQHBN-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)NC(=O)N2C3=CC=CC=C3N=N2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s molecular structure consists of a benzotriazole ring system fused to a carboxamide group at the 1-position, with a phenyl group attached to the amide nitrogen. The benzotriazole moiety comprises a benzene ring fused to a triazole ring (two nitrogen atoms at positions 1 and 2, and one at position 3), creating a planar, aromatic system with delocalized π-electrons . The SMILES notation (C1=CC=C(C=C1)NC(=O)N2C3=CC=CC=C3N=N2) and InChIKey (ZSQPWIRBCUQHBN-UHFFFAOYSA-N) confirm the connectivity and stereoelectronic configuration .
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
Molecular formula | C₁₃H₁₀N₄O | |
Molecular weight | 238.24 g/mol | |
SMILES | C1=CC=C(C=C1)NC(=O)N2C3=CC=CC=C3N=N2 | |
InChIKey | ZSQPWIRBCUQHBN-UHFFFAOYSA-N |
Crystallographic and Conformational Insights
While direct crystallographic data for N-phenyl-1H-1,2,3-benzotriazole-1-carboxamide are unavailable, analogous compounds like 1-phenyl-1H-benzo[d][1,2,] triazole (CID 136693) exhibit orthorhombic crystal systems with space group Pca2₁ and unit cell parameters a = 8.3570 Å, b = 10.5669 Å, and c = 10.8850 Å . These metrics suggest strong intermolecular interactions, likely π-π stacking and hydrogen bonding, which may also stabilize the carboxamide derivative .
Synthetic Methodologies
Acylation of Benzotriazole
A general route to N-acylbenzotriazoles involves the reaction of 1H-benzotriazole with carboxylic acid derivatives. The Arkivoc study demonstrates that 2,2,2-trifluoroacetic anhydride (TFAA) activates carboxylic acids to form mixed anhydrides, which subsequently react with benzotriazole to yield N-acylbenzotriazoles . Adapting this protocol, N-phenyl-1H-1,2,3-benzotriazole-1-carboxamide could be synthesized via:
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Activation: Treating phenylcarbamic acid with TFAA in dichloromethane (DCM) to form a reactive mixed anhydride.
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Nucleophilic substitution: Adding 1H-benzotriazole to the anhydride intermediate, facilitating amide bond formation .
Table 2: Gram-Scale Synthesis Parameters (Hypothetical)
Parameter | Value | Source |
---|---|---|
Reagent (Carboxylic acid) | Phenylcarbamic acid | |
Activator | 2,2,2-Trifluoroacetic anhydride | |
Solvent | Dry DCM | |
Reaction time | 3 hours | |
Yield | ~90% (predicted) |
Alternative Pathways
Alternative methods may include:
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Ugi reaction: Multi-component condensation of benzotriazole, an isocyanide, a phenyl group-containing amine, and a carbonyl compound.
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Direct amidation: Coupling benzotriazole-1-carbonyl chloride with aniline under Schotten-Baumann conditions.
Physicochemical Properties
Predicted Collision Cross-Section (CCS)
Ion mobility spectrometry (IMS) data for the compound’s adducts provide insights into its gas-phase conformation. The [M+H]⁺ ion (m/z 239.09274) has a predicted CCS of 150.8 Ų, indicating a compact structure, while the [M+Na]⁺ adduct (m/z 261.07468) exhibits a larger CCS (165.5 Ų) due to sodium’s coordination effects .
Table 3: Predicted CCS Values for Major Adducts
Thermodynamic and Solubility Profiles
Although experimental data are scarce, the methyl-substituted analog (N-methyl-N-phenyl-1H-1,2,3-benzotriazole-1-carboxamide, CAS 190511-51-4) offers proxy metrics:
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